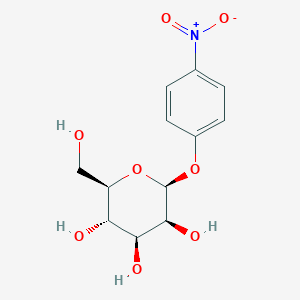

4-Nitrophenyl-beta-D-mannopyranoside

Übersicht

Beschreibung

4-Nitrophenyl-beta-D-mannopyranoside is a synthetic organic compound commonly used as a substrate in biochemical assays. It is particularly useful for determining the activity of beta-D-mannopyranosidase, an enzyme involved in the study of glycoproteins and their structural details .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl-beta-D-mannopyranoside typically involves the reaction of beta-D-mannopyranoside with 4-nitrophenol under specific conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the glycosidic bond .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl-beta-D-mannopyranoside undergoes several types of chemical reactions, including:

Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in an aqueous medium with the presence of an enzyme such as beta-D-mannopyranosidase.

Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents and controlled environmental conditions.

Major Products Formed

Hydrolysis: The major products are 4-nitrophenol and beta-D-mannopyranose.

Oxidation and Reduction: The products vary depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

Substrate for Glycosidases

pNP-β-D-Man serves primarily as a substrate for the enzyme β-mannosidase, which catalyzes the hydrolysis of mannose-containing oligosaccharides. The cleavage of this substrate results in the release of 4-nitrophenol, which can be quantitatively measured spectrophotometrically at a wavelength of 400-420 nm, allowing researchers to assess enzyme activity effectively .

Case Studies:

- Pyrococcus furiosus Glycosidase : In a study analyzing the action mechanism of thermostable glycosidases from Pyrococcus furiosus, pNP-β-D-Man was employed to determine kinetic parameters via isothermal titration calorimetry (ITC) . This approach provided insights into the enzyme's catalytic efficiency and substrate specificity.

- Cucumber Enzymes : pNP-β-D-Man was also utilized for screening β-mannosidases in cucumber extracts, highlighting its versatility in plant biochemistry .

Diagnostic Applications

In Vitro Diagnostic Analysis

The compound is used in diagnostic assays to measure β-mannosidase activity in various biological samples. Its colorimetric nature allows for straightforward visual or spectrophotometric detection, making it suitable for clinical diagnostics related to metabolic disorders involving glycoproteins and polysaccharides.

Example Application:

- Veterinary Diagnostics : A study demonstrated the measurement of plasma β-mannosidase activity in goats using pNP-β-D-Man as a substrate, aiding in the diagnosis of β-mannosidosis .

Immunological Research

pNP-β-D-Man has applications in immunological studies, particularly in understanding glycoprotein structures and their interactions with antibodies. By utilizing this substrate, researchers can investigate the enzymatic processes involved in glycosylation, which is crucial for proper immune function.

Research Insights:

- Glycoprotein Characterization : The substrate has been instrumental in characterizing glycoproteins derived from various sources, enhancing the understanding of their structural and functional roles in immune responses .

Chemical Synthesis

Beyond its enzymatic applications, pNP-β-D-Man is also involved in chemical synthesis processes. It serves as a building block for creating more complex carbohydrates and oligosaccharides, which are valuable in both research and pharmaceutical contexts.

Synthesis Example:

- Researchers synthesized D-mannosyl-oligosaccharides incorporating pNP-β-D-Man units to explore their biological activities and potential therapeutic uses .

Market Trends and Future Prospects

The market for this compound is projected to grow significantly due to its diverse applications across research fields. With advancements in biotechnology and increased focus on glycoscience, the demand for this compound is expected to rise.

| Application Area | Description | Examples |

|---|---|---|

| Enzymatic Assays | Substrate for measuring β-mannosidase activity | Pyrococcus furiosus glycosidase analysis |

| Diagnostic Applications | Used in assays for detecting metabolic disorders | Measurement of plasma β-mannosidase activity in veterinary diagnostics |

| Immunological Research | Investigating glycoprotein structures and immune interactions | Characterization of glycoproteins from various biological sources |

| Chemical Synthesis | Building block for complex carbohydrates | Synthesis of D-mannosyl-oligosaccharides |

Wirkmechanismus

The primary mechanism of action of 4-Nitrophenyl-beta-D-mannopyranoside involves its hydrolysis by beta-D-mannopyranosidase. The enzyme catalyzes the cleavage of the glycosidic bond, resulting in the release of 4-nitrophenol and beta-D-mannopyranose. This reaction is often used to measure the activity of the enzyme, as the release of 4-nitrophenol can be quantitatively monitored .

Vergleich Mit ähnlichen Verbindungen

4-Nitrophenyl-beta-D-mannopyranoside is unique in its specific application as a substrate for beta-D-mannopyranosidase. it can be compared with other similar compounds such as:

4-Nitrophenyl-alpha-D-mannopyranoside: Used as a substrate for alpha-mannosidase.

4-Nitrophenyl-beta-D-glucopyranoside: Utilized in assays for beta-glucosidase activity.

4-Nitrophenyl-beta-D-xylopyranoside: Employed in the study of beta-xylosidase.

These compounds share similar structural features but are specific to different enzymes, highlighting the specificity and utility of this compound in biochemical research .

Biologische Aktivität

4-Nitrophenyl-β-D-mannopyranoside (pNP-β-D-mannopyranoside) is a synthetic glycoside that serves as a substrate in various biochemical assays, particularly for studying the activity of β-mannosidases. This compound is notable for its role in enzymatic reactions, where it is hydrolyzed to release 4-nitrophenol, which can be quantitatively measured. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₅N₁O₈

- Molecular Weight : 301.3 g/mol

- CAS Number : 35599-02-1

- Purity : > 98%

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₁O₈ |

| Molecular Weight | 301.3 g/mol |

| CAS Number | 35599-02-1 |

| Purity | > 98% |

| Physical Form | Powder |

Enzymatic Applications

4-Nitrophenyl-β-D-mannopyranoside is primarily used as a substrate for β-mannosidase assays. The hydrolysis of this compound by β-mannosidase leads to the release of 4-nitrophenol, which can be detected spectrophotometrically at a wavelength of 400-420 nm. This property makes it an essential tool in biochemical research to measure enzyme activity and study glycosidic bond hydrolysis.

The hydrolysis reaction can be described as follows:

This reaction showcases the enzymatic cleavage of the glycosidic bond, resulting in the formation of free sugar and a colored product (4-nitrophenol), which is crucial for quantifying enzyme activity.

Case Studies and Research Findings

- Enzyme Kinetics : A study evaluated the kinetic parameters of β-mannosidase using pNP-β-D-mannopyranoside as a substrate, revealing significant variations in enzyme activity under different pH conditions. Optimal activity was observed around neutral pH, indicating the importance of environmental conditions on enzymatic efficiency .

- Structural Analysis : Research involving X-ray crystallography has provided insights into the binding interactions between β-mannosidase and pNP-β-D-mannopyranoside. The binding affinity was attributed to specific hydrogen bonding networks and hydrophobic interactions, which play a crucial role in substrate specificity .

- Comparative Studies : Comparative studies with other nitrophenyl glycosides have shown that pNP-β-D-mannopyranoside exhibits unique hydrolytic properties that differ from its α-anomer counterpart. The differences in reaction rates and mechanisms highlight the importance of anomeric configuration in glycoside hydrolysis .

Table 2: Summary of Key Research Findings

| Study Focus | Findings |

|---|---|

| Enzyme Kinetics | Optimal pH for β-mannosidase activity; significant kinetic variations |

| Structural Analysis | Insights into binding interactions via X-ray crystallography |

| Comparative Studies | Unique hydrolytic properties compared to α-anomer |

Eigenschaften

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBHRQDFSNCLOZ-LDMBFOFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298822 | |

| Record name | p-Nitrophenyl β-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35599-02-1 | |

| Record name | p-Nitrophenyl β-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35599-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl-beta-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035599021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl β-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl β-D-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.